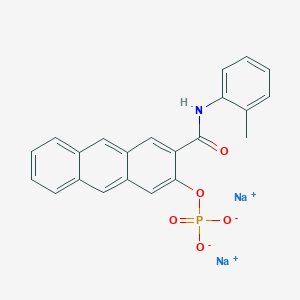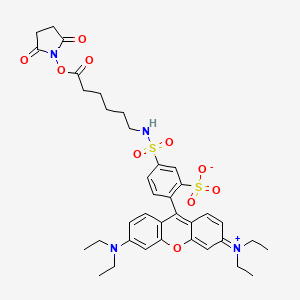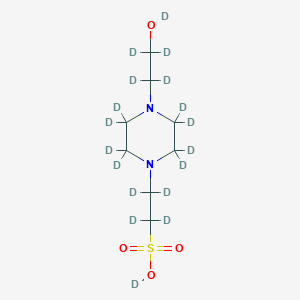
HEPES-d18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HEPES-d18 involves the deuteration of HEPES. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to achieve high isotopic purity .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process ensures high isotopic purity and consistency, which is crucial for its applications in scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
HEPES-d18, like its non-deuterated counterpart, primarily participates in buffering reactions. It does not undergo significant oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The primary reagents involved in the preparation of this compound are deuterated solvents and deuterium gas. The reaction conditions are carefully controlled to maintain the integrity of the deuterium labeling .
Major Products Formed
The major product formed from the deuteration process is this compound itself. The high isotopic purity ensures that the deuterium atoms are effectively incorporated into the HEPES molecule .
Applications De Recherche Scientifique
HEPES-d18 is extensively used in various scientific research fields:
Mécanisme D'action
HEPES-d18 functions as a buffering agent by maintaining stable pH levels in solutions. It achieves this by undergoing reversible protonation and deprotonation reactions. The deuterium atoms in this compound do not significantly alter its buffering capacity but make it suitable for NMR studies by reducing background signals from hydrogen atoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris (tris(hydroxymethyl)aminomethane): Another common buffering agent used in biological research but with a different pH range (7.0 to 9.0).
MOPS (3-(N-morpholino)propanesulfonic acid): A buffering agent with a pH range of 6.5 to 7.9, used in similar applications but with different buffering properties.
Uniqueness of this compound
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for NMR spectroscopy. This labeling reduces background signals from hydrogen atoms, allowing for clearer and more accurate NMR spectra .
Propriétés
Formule moléculaire |
C8H18N2O4S |
|---|---|
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
deuterio 1,1,2,2-tetradeuterio-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)piperazin-1-yl]ethanesulfonate |
InChI |
InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,11D/hD |
Clé InChI |
JKMHFZQWWAIEOD-MMODJCGESA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C([2H])([2H])C([2H])([2H])O[2H])([2H])[2H])([2H])[2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])[2H] |
SMILES canonique |
C1CN(CCN1CCO)CCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



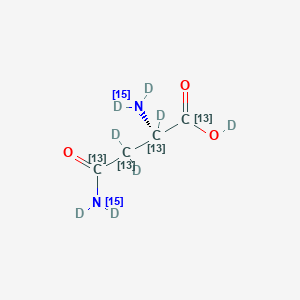
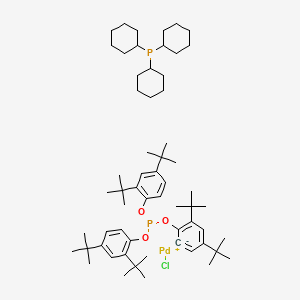
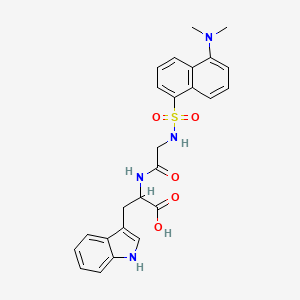



![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)
